molecular formula C8H14Cl2N2O2 B6170830 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1158390-02-3

1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6170830
CAS No.: 1158390-02-3
M. Wt: 241.1
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Description

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O2.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with methoxy groups at positions 3 and 4, and an amine group at position 2, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxypyridine.

    Functional Group Introduction: The methoxy groups are introduced at positions 3 and 4 of the pyridine ring.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of 1-(3,4-dimethoxypyridin-2-yl)methanamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

  • **1-(3,4-Dimethoxyphenyl)methanamine
  • **1-(3,4-Dimethoxybenzyl)methanamine
  • **1-(3,4-Dimethoxypyridin-2-yl)ethanamine

Comparison: 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific research applications.

Properties

CAS No.

1158390-02-3

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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